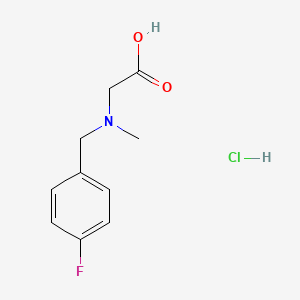

N-(4-Fluorobenzyl)-N-methylglycine hydrochloride

Description

BenchChem offers high-quality N-(4-Fluorobenzyl)-N-methylglycine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Fluorobenzyl)-N-methylglycine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(4-fluorophenyl)methyl-methylamino]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2.ClH/c1-12(7-10(13)14)6-8-2-4-9(11)5-3-8;/h2-5H,6-7H2,1H3,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXCBLIUYLQIEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)F)CC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanism of Action: N-(4-Fluorobenzyl)-N-methylglycine Hydrochloride

The following technical guide details the mechanism of action for N-(4-Fluorobenzyl)-N-methylglycine hydrochloride , a sarcosine derivative and pharmacological probe targeting the glycine transporter type 1 (GlyT1).

A Technical Guide for Research & Drug Development

Executive Summary

N-(4-Fluorobenzyl)-N-methylglycine hydrochloride is a synthetic derivative of the endogenous amino acid sarcosine (N-methylglycine). It functions as a selective, competitive inhibitor of the Glycine Transporter Type 1 (GlyT1) .[1][2] By blocking the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons, this compound elevates extracellular glycine concentrations. This elevation potentiates N-methyl-D-aspartate (NMDA) receptor activity via the glycine modulatory site (GluN1 subunit), enhancing glutamatergic neurotransmission. This mechanism is critical in research targeting the hypofunctional NMDA receptor states associated with the negative and cognitive symptoms of Schizophrenia .[3]

Chemical Identity & Physicochemical Properties

This compound is a hydrochloride salt of N-(4-fluorobenzyl)sarcosine, designed to improve lipophilicity and blood-brain barrier (BBB) permeability compared to sarcosine itself.

| Property | Description |

| IUPAC Name | 2-[N-(4-fluorobenzyl)-N-methylamino]acetic acid hydrochloride |

| Core Scaffold | Sarcosine (N-methylglycine) |

| Functional Group | 4-Fluorobenzyl moiety (Lipophilic anchor) |

| Molecular Target | Glycine Transporter 1 (GlyT1; SLC6A9) |

| Primary Action | Competitive Inhibition of Glycine Reuptake |

| Physiological Role | NMDA Receptor Co-agonist Potentiation |

Molecular Mechanism of Action

Target Engagement: GlyT1 Inhibition

The primary molecular target is GlyT1 , a sodium- and chloride-dependent neurotransmitter transporter located primarily on astrocytes and post-synaptic neurons.

-

Binding Site : The compound binds to the central substrate-binding site (S1) of the transporter.[4]

-

Structural Determinants :

-

The sarcosine moiety mimics the natural substrate (glycine), allowing recognition by the transporter's orthosteric site.[4]

-

The 4-fluorobenzyl group occupies a hydrophobic pocket adjacent to the S1 site. This steric bulk prevents the conformational changes (outward-open to inward-open transition) required for substrate translocation.

-

-

Inhibition Type : Competitive .[1][5] The molecule competes with glycine for the binding site but is not transported (or transported very slowly), effectively locking the transporter in an outward-facing conformation or blocking the path.

Thermodynamic & Kinetic Profile

Unlike irreversible inhibitors (e.g., certain lipidated sarcosines), N-(4-Fluorobenzyl)-N-methylglycine typically exhibits reversible binding kinetics.

-

Modulation : In the presence of the inhibitor, the apparent Michaelis constant (

-

Stability : The maximal transport velocity (

Systems Pharmacology & Downstream Signaling

The inhibition of GlyT1 initiates a cascade of neurophysiological events centered on the glutamatergic synapse.

Synaptic Cleft Dynamics

-

Blockade : The compound inhibits GlyT1 on astrocytic processes surrounding the synapse.

-

Accumulation : Extracellular glycine levels rise within the synaptic cleft.

-

Saturation : Increased glycine saturates the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor.

NMDA Receptor Potentiation

The NMDA receptor is a coincidence detector requiring both glutamate binding (GluN2) and glycine binding (GluN1) for activation.

-

Hypofunction Correction : In pathological states (e.g., Schizophrenia) where NMDA signaling is dampened, elevating glycine acts as a "co-agonist boost," increasing the channel open probability (

) upon glutamate release. -

Calcium Influx : Enhanced channel opening leads to increased

influx. -

Plasticity : Elevated intracellular calcium triggers CaMKII and ERK pathways, promoting Long-Term Potentiation (LTP) and synaptic plasticity.

Pathway Visualization

The following diagram illustrates the causal chain from GlyT1 inhibition to synaptic plasticity.

Caption: Causal pathway of N-(4-Fluorobenzyl)-N-methylglycine inducing NMDA receptor potentiation via GlyT1 inhibition.[5]

Experimental Validation Protocols

To validate the mechanism of action, the following standardized assays are recommended.

[³H]-Glycine Uptake Assay

Objective : Quantify the inhibitory potency (

-

Cell Line : Use CHO or HEK293 cells stably expressing human GlyT1 (hGlyT1).

-

Preparation : Plate cells in 96-well plates (

cells/well). Wash with HBSS buffer (pH 7.4). -

Incubation :

-

Add test compound (0.1 nM – 10 µM) in assay buffer.

-

Add [³H]-Glycine (final concentration 50 nM).

-

Incubate for 10–15 minutes at 37°C.

-

-

Termination : Rapidly wash cells with ice-cold HBSS to stop uptake.

-

Quantification : Lyse cells with 0.1 M NaOH and measure radioactivity via liquid scintillation counting.

-

Analysis : Plot % uptake vs. log[concentration] to determine

.

Electrophysiological Confirmation (Whole-Cell Patch Clamp)

Objective : Confirm NMDA receptor potentiation in hippocampal slices.

-

Preparation : Prepare acute hippocampal slices from rats/mice.

-

Recording : Patch CA1 pyramidal neurons (Voltage clamp at -70 mV).

-

Stimulation : Stimulate Schaffer collaterals to evoke EPSCs.

-

Application :

-

Perfuse

-free ACSF to isolate NMDA currents. -

Apply N-(4-Fluorobenzyl)-N-methylglycine (1–10 µM).

-

-

Endpoint : Measure the amplitude and decay time of NMDA-mediated EPSCs. A significant increase in amplitude confirms the mechanism.

Therapeutic Implications

Schizophrenia (Negative Symptoms)

Current antipsychotics (D2 antagonists) effectively treat positive symptoms but fail to address negative symptoms (social withdrawal, apathy) linked to NMDA hypofunction .

-

Rationale : By restoring physiological glycine levels, this compound acts as a "glycine site agonist mimetic," bypassing the need for direct high-dose glycine administration (which has poor BBB penetration).

-

Advantage : Unlike direct glycine site agonists (e.g., D-serine), GlyT1 inhibitors rely on activity-dependent release of glycine, potentially reducing the risk of excitotoxicity.

Cognitive Enhancement

-

Mechanism : Enhanced LTP in the hippocampus suggests potential utility in treating cognitive decline associated with Alzheimer's disease or age-related memory loss.

References

-

Harsing, L. G., et al. (2006). "Glycine transporter type-1 and its inhibitors." Current Medicinal Chemistry, 13(9), 1017-1044.

-

Tsai, G., et al. (2004). "Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia." Biological Psychiatry, 55(5), 452-456.

-

Sur, C., & Kinney, G. G. (2007). "Glycine transporter 1 inhibitors: a new avenue for the treatment of schizophrenia."[2][6][7][8] Current Opinion in Investigational Drugs, 8(7), 564-569.

-

Hashimoto, K. (2010).[6] "Glycine transporter inhibitors as therapeutic agents for schizophrenia."[1][6][7][8] Recent Patents on CNS Drug Discovery, 5(1), 43-54.

-

López-Corcuera, B., et al. (2001). "Glycine transporters: biological significance and therapeutic potential."[2][7] Molecular Membrane Biology, 18(1), 13-20.

Sources

- 1. GlyT1 inhibitor 27a | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. mdpi.com [mdpi.com]

- 3. Therapeutic potential and underlying mechanism of sarcosine (N-methylglycine) in N-methyl-D-aspartate (NMDA) receptor hypofunction models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and SAR studies of novel GlyT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Target Deconvolution of N-(4-Fluorobenzyl)-N-methylglycine HCl

This guide provides a comprehensive technical analysis of the biological target identification and validation for N-(4-Fluorobenzyl)-N-methylglycine hydrochloride . Based on its chemical structure—a lipophilic N-substituted sarcosine derivative—this compound is classified as a putative Glycine Transporter 1 (GlyT1) Inhibitor .

The following sections detail the rationale, validation protocols, and experimental frameworks required to confirm this target and assess its pharmacological potential, particularly for applications in schizophrenia (NMDA receptor hypofunction) and cognitive enhancement.

Executive Summary & Compound Profile

N-(4-Fluorobenzyl)-N-methylglycine hydrochloride (also referred to as N-(4-fluorobenzyl)sarcosine) is a synthetic derivative of the endogenous amino acid sarcosine (N-methylglycine).

-

Primary Biological Target: Glycine Transporter 1 (GlyT1) [SLC6A9].

-

Mechanism of Action: Inhibition of glycine reuptake at the synaptic cleft, leading to increased extracellular glycine concentrations.

-

Therapeutic Indication: Schizophrenia (negative symptoms and cognitive dysfunction) via potentiation of NMDA receptor (NMDAR) signaling.[1]

-

Chemical Logic:

-

Sarcosine Core: Recognized by the orthosteric binding site of GlyT1.

-

N-(4-Fluorobenzyl) Moiety: Increases lipophilicity and steric bulk, typically converting the molecule from a substrate (transportable) to a non-transportable inhibitor. The 4-fluoro substituent improves metabolic stability against aromatic hydroxylation.

-

Molecular Mechanism & Signaling Pathway

The primary pharmacological goal of this compound is to modulate the glutamatergic synapse. Unlike direct NMDAR agonists, GlyT1 inhibitors act indirectly by elevating synaptic glycine levels, a mandatory co-agonist for the NMDAR.[2]

The Glycine-Glutamate Axis

-

Release: Glutamate and Glycine are released into the synaptic cleft.

-

Reuptake: GlyT1 (located primarily on astrocytes and pre-synaptic neurons) rapidly clears glycine to maintain a low basal concentration, preventing NMDAR over-activation.

-

Inhibition: N-(4-Fluorobenzyl)-N-methylglycine binds to GlyT1, blocking this reuptake.

-

Potentiation: Accumulated glycine saturates the glycine-binding site (NR1 subunit) of the NMDAR, enhancing channel opening frequency upon glutamate binding.

Visualization: Synaptic Mechanism

The following diagram illustrates the locus of action within the tripartite synapse.

Caption: Mechanism of Action. The compound inhibits GlyT1 on astrocytes, preventing glycine clearance and potentiating NMDAR signaling on the postsynaptic neuron.

Target Identification & Validation Workflow

To scientifically validate N-(4-Fluorobenzyl)-N-methylglycine as a specific GlyT1 inhibitor, a tiered screening approach is required. This ensures the observed effects are due to GlyT1 blockade and not off-target interactions (e.g., GlyT2, GlyR).

Validation Hierarchy

| Phase | Assay Type | Objective | Key Metric |

| Phase I | Radioligand Uptake | Confirm inhibition of glycine transport. | IC50 (Half-maximal inhibitory concentration) |

| Phase II | Selectivity Profiling | Rule out GlyT2 and GlyR interaction. | Selectivity Ratio (IC50_GlyT2 / IC50_GlyT1) |

| Phase III | Electrophysiology | Confirm functional NMDAR potentiation. | EPSP Amplitude |

| Phase IV | Mode of Inhibition | Determine Competitive vs. Non-competitive. | Ki (Inhibition constant) |

Detailed Protocol: [³H]-Glycine Uptake Assay (The Gold Standard)

This protocol measures the compound's ability to inhibit the uptake of radiolabeled glycine in cells stably expressing human GlyT1 (hGlyT1).

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably transfected with hGlyT1 (cDNA SLC6A9).

-

Radioligand: [³H]-Glycine (Specific Activity: 40–60 Ci/mmol).

-

Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5 mM D-glucose, pH 7.4).

-

Control Inhibitor: Sarcosine (1 mM) or ALX-5407 (100 nM).

Step-by-Step Methodology:

-

Cell Preparation:

-

Seed hGlyT1-CHO cells in 96-well ScintiPlates (white wall/clear bottom) at a density of 50,000 cells/well.

-

Incubate overnight at 37°C, 5% CO₂ to achieve confluence.

-

-

Compound Treatment:

-

Remove culture medium and wash cells twice with 200 µL warm KRH buffer.

-

Prepare a serial dilution of N-(4-Fluorobenzyl)-N-methylglycine HCl in KRH buffer (Range: 0.1 nM to 100 µM).

-

Add 50 µL of compound solution to respective wells. Incubate for 15 minutes at 37°C.

-

-

Uptake Initiation:

-

Add 50 µL of [³H]-Glycine solution (Final concentration: 50 nM, mixed with 10 µM unlabeled glycine to prevent saturation artifacts).

-

Incubate for exactly 10 minutes at 37°C. Note: Uptake must be measured in the linear phase.

-

-

Termination:

-

Rapidly aspirate the reaction mixture.

-

Wash cells 3x with ice-cold KRH buffer to stop transport and remove unbound ligand.

-

-

Quantification:

-

Add 100 µL of scintillation cocktail (e.g., MicroScint-20).

-

Seal plates and shake for 30 minutes.

-

Count Radioactivity (CPM) using a TopCount or MicroBeta counter.

-

-

Data Analysis:

-

Calculate % Inhibition:

-

Nonspecific binding is defined by wells containing 100 µM Sarcosine.

-

Fit data to a sigmoidal dose-response curve (variable slope) to determine IC50 .

-

Selectivity & Off-Target Profiling

A critical requirement for a viable drug candidate is selectivity. Sarcosine derivatives must be profiled against structurally related transporters and receptors.

GlyT1 vs. GlyT2 Selectivity

-

Target: GlyT2 (SLC6A5).

-

Relevance: GlyT2 is located on presynaptic glycinergic neurons and is essential for recycling glycine for inhibitory neurotransmission. Inhibition of GlyT2 causes severe motor side effects (tremors, rigidity).

-

Expectation: N-substituted sarcosines are typically highly selective (>50-fold) for GlyT1 over GlyT2.

-

Protocol: Repeat the uptake assay using CHO cells expressing hGlyT2 .

Glycine Receptor (GlyR) Interaction

-

Target: Strychnine-sensitive Glycine Receptors (Chloride channels).[3]

-

Relevance: Direct agonism of GlyR can cause respiratory depression; antagonism can cause convulsions.

-

Protocol: Whole-cell patch-clamp electrophysiology in spinal cord neurons or HEK293-GlyRα1 cells. Measure Cl⁻ currents in response to the compound.[3]

NMDA Receptor Direct Binding

-

Target: NMDAR (Glutamate or Glycine site).[2]

-

Relevance: Ensure the compound does not directly block the NMDAR channel (like PCP/Ketamine).

-

Protocol: [³H]-MK-801 displacement assay.

Experimental Workflow Diagram

The following diagram outlines the logical flow for validating the biological target of N-(4-Fluorobenzyl)-N-methylglycine.

Caption: Validation Pipeline. A sequential screening funnel from primary uptake inhibition to functional electrophysiology.

Data Interpretation & Expected Results

When analyzing the data for N-(4-Fluorobenzyl)-N-methylglycine, researchers should anticipate the following profiles based on structure-activity relationship (SAR) precedents of sarcosine derivatives:

| Parameter | Expected Result | Interpretation |

| hGlyT1 IC50 | 50 nM – 500 nM | Potent inhibition. The benzyl group enhances affinity compared to Sarcosine (IC50 ~1 mM). |

| hGlyT2 IC50 | > 100 µM | High selectivity. GlyT2 pockets are sterically restricted against N-substitution. |

| Mode of Action | Non-Competitive / Mixed | While Sarcosine is competitive, bulky N-substituted analogs often act non-competitively or have very slow dissociation rates (pseudo-irreversible). |

| NMDAR Effect | Potentiation | Increased EPSP amplitude in hippocampal slice preparations (CA1 region). |

Troubleshooting

-

Low Potency? Ensure the "Hydrochloride" salt is fully dissolved. If the IC50 is >10 µM, the 4-fluorobenzyl group may be sterically clashing with the specific GlyT1 isoform used.

-

High Non-Specific Binding? Lipophilic benzyl groups can stick to plastic. Use BSA (0.1%) in the assay buffer and low-binding plates.

References

-

Atkinson, B. N., et al. (2001). "The Glycine Transporter Type 1 Inhibitor N-[3-(4′-Fluorophenyl)-3-(4′-Phenylphenoxy)Propyl]Sarcosine Potentiates NMDA Receptor-Mediated Responses In Vivo."[2][3][4] Molecular Pharmacology. Link

-

Aubrey, K. R., & Vandenberg, R. J. (2001).[2] "N[3-(4'-Fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine (NFPS) is a high-affinity, non-transportable inhibitor of the glycine transporter GlyT1." British Journal of Pharmacology. Link

-

Harsing, L. G., et al. (2006).[5] "Glycine Transporter Type 1 and its Inhibitors." Current Medicinal Chemistry. Link

-

Vandenberg, R. J., et al. (2014). "Glycine Transporter Inhibitors: A New Avenue for Managing Schizophrenia?" Nature Reviews Drug Discovery. Link

-

Smith, K. E., et al. (1992). "Cloning and expression of a glycine transporter reveal colocalization with NMDA receptors." Neuron. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Glycine Transporter Type 1 Inhibitor N-[3-(4′-Fluorophenyl)-3-(4′-Phenylphenoxy)Propyl]Sarcosine Potentiates NMDA Receptor-Mediated Responses In Vivo and Produces an Antipsychotic Profile in Rodent Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. researchgate.net [researchgate.net]

N-(4-Fluorobenzyl)-N-methylglycine hydrochloride CAS number and synonyms

An In-Depth Technical Guide to N-(4-Fluorobenzyl)-N-methylglycine Hydrochloride for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the novel research compound N-(4-Fluorobenzyl)-N-methylglycine hydrochloride. While a specific CAS number for this molecule is not widely indexed, reflecting its status as a specialized research chemical, this document synthesizes foundational chemical principles and data from structurally analogous compounds to provide a robust overview of its properties, synthesis, and potential applications.

The strategic combination of a fluorinated benzyl moiety with an N-methylated glycine (sarcosine) backbone positions this compound as a valuable and versatile building block in modern drug discovery. The incorporation of fluorine is a well-established strategy to enhance pharmacokinetic properties, while the sarcosine scaffold can improve bioavailability and metabolic stability.[1][2] This guide will elucidate the scientific rationale behind its design and provide practical insights for its use in a research setting.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of a compound dictate its handling, reactivity, and behavior in biological systems. The properties of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride are primarily derived from its three core components: the sarcosine (N-methylglycine) framework, the 4-fluorobenzyl substituent, and the hydrochloride salt form.

-

Systematic Name: 2-((4-fluorobenzyl)(methyl)amino)acetic acid hydrochloride

-

Synonyms: As a specialized research compound, established synonyms are not common. It may be referred to by internal company codes or as 4-fluorobenzyl sarcosine HCl.

-

Molecular Formula: C₁₀H₁₃ClFNO₂

-

Molecular Weight: 233.67 g/mol

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties based on the analysis of its structural components and data from related molecules. These values provide a baseline for experimental design and computational modeling.

| Property | Predicted Value / Observation | Rationale |

| Appearance | White to off-white crystalline solid | Consistent with the typical appearance of amino acid hydrochlorides and other organic salts.[3] |

| Solubility | Soluble in water; Soluble in polar protic solvents (e.g., methanol, ethanol) | The hydrochloride salt form significantly increases aqueous solubility compared to the freebase. The sarcosine backbone also contributes to water solubility.[4] |

| pKa (predicted) | Carboxylic Acid: ~2.0 - 2.5Tertiary Amine: ~8.5 - 9.5 | The electron-withdrawing effect of the fluorine atom and the ammonium group will slightly lower the pKa of the carboxylic acid compared to unsubstituted sarcosine. The tertiary amine pKa is estimated based on similar N-alkylated amino acids.[5] |

| LogP (predicted) | 1.0 - 1.5 | The 4-fluorobenzyl group introduces significant lipophilicity. Fluorine substitution generally increases lipophilicity over a simple C-H bond.[5][6] This value represents a balance between the lipophilic benzyl group and the hydrophilic amino acid salt. |

| Melting Point | Not determined. Expected to be a sharp melting point characteristic of a crystalline solid. | As an organic salt, it is expected to have a relatively high melting point compared to its freebase form. |

| Stability | Stable under standard laboratory conditions. Store in a cool, dry, well-ventilated area away from strong oxidizing agents. | The C-F bond is exceptionally strong, and the sarcosine backbone is robust. Standard precautions for amine hydrochlorides apply.[7] |

Rationale in Medicinal Chemistry and Drug Discovery

The true value of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride lies in its potential as both a standalone scaffold and a versatile intermediate. Its design incorporates two structural motifs widely used to overcome common challenges in drug development.

The Strategic Role of the 4-Fluorobenzyl Group

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, used to predictably modulate a molecule's properties.[8][9]

-

Metabolic Stability: The para-position of a benzyl ring is often susceptible to metabolic oxidation (hydroxylation) by cytochrome P450 enzymes. Replacing hydrogen with fluorine at this position effectively blocks this metabolic pathway, which can increase the compound's half-life and oral bioavailability.[1][10]

-

Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic profile of the aromatic ring, leading to more favorable interactions with protein targets. It can participate in dipole-dipole interactions, hydrogen bonds (with acidic protons), and other non-covalent interactions within a receptor's binding pocket.[6][10]

-

Modulation of Physicochemical Properties: Fluorination subtly increases lipophilicity, which can enhance membrane permeability and cell penetration.[5][11] It also influences the acidity (pKa) of nearby functional groups through inductive effects.

The N-Methylglycine (Sarcosine) Backbone

Sarcosine is an N-methylated derivative of the amino acid glycine.[2] Its incorporation into a molecule can offer several advantages:

-

Improved Pharmacokinetics: N-methylation of amines and amides can improve membrane permeability and reduce susceptibility to enzymatic degradation, often leading to better oral bioavailability compared to non-methylated analogs.[12]

-

Peptidomimetic Design: As a non-natural amino acid, it can be incorporated into peptide sequences to create peptidomimetics with enhanced stability against proteases.

-

CNS Activity: Sarcosine itself is a glycine transporter-1 (GlyT1) inhibitor and has been investigated for its potential in treating central nervous system (CNS) disorders.[2] While this specific derivative's activity is unknown, the sarcosine core provides a validated starting point for CNS-targeted library synthesis.

Synthesis and Characterization

This compound can be reliably synthesized using established methodologies in organic chemistry. Reductive amination offers a high-yield, controlled, one-pot approach that is widely used in pharmaceutical synthesis for its efficiency and green chemistry profile.[13]

Proposed Synthetic Protocol: Reductive Amination

This protocol outlines the synthesis of N-(4-Fluorobenzyl)-N-methylglycine from sarcosine and 4-fluorobenzaldehyde, followed by conversion to its hydrochloride salt.

Step 1: Imine Formation and Reduction

-

To a solution of N-methylglycine (sarcosine, 1.0 eq) in a suitable solvent (e.g., methanol or a mixture of methanol and water) at room temperature, add 4-fluorobenzaldehyde (1.1 eq).

-

Stir the mixture for 30-60 minutes to allow for the formation of the intermediate iminium ion. The reaction is typically performed at a slightly acidic pH (4-6) to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise. These reagents selectively reduce the iminium ion in the presence of the aldehyde.[14]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) until the starting materials are consumed.

-

Quench the reaction by carefully adding an aqueous acid (e.g., 1M HCl) until gas evolution ceases.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted aldehyde. The product will remain in the aqueous layer.

Step 2: Isolation and Salt Formation

-

Adjust the pH of the aqueous layer to neutral or slightly basic (pH 7-8) with a base like sodium bicarbonate to precipitate the free amino acid, if it is not readily soluble.

-

Alternatively, the solvent can be removed under reduced pressure to yield the crude product.

-

To form the hydrochloride salt, dissolve the crude N-(4-Fluorobenzyl)-N-methylglycine free base in a minimal amount of a suitable solvent (e.g., methanol or diethyl ether).

-

Add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

-

Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final N-(4-Fluorobenzyl)-N-methylglycine hydrochloride product.

Caption: Proposed synthesis of N-(4-Fluorobenzyl)-N-methylglycine HCl via reductive amination.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the carboxylic acid, C-F bond).

-

High-Performance Liquid Chromatography (HPLC): To determine final purity.

Safety and Handling

While no specific toxicology data exists for this compound, a risk assessment can be conducted based on its structural components. It should be handled with the standard precautions used for novel research chemicals.

-

Hazard Identification: Assumed to be an irritant to the skin, eyes, and respiratory tract. Handle in a well-ventilated area or chemical fume hood.[7][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

First Aid Measures:

-

Skin Contact: Wash the affected area thoroughly with soap and water.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

In all cases of significant exposure, seek medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conceptual Experimental Workflow

For researchers intending to use this compound in biological screening, a systematic workflow is essential. The following diagram illustrates a typical high-level process for evaluating the compound's activity in an in vitro enzyme inhibition assay.

Caption: Conceptual workflow for in vitro screening of N-(4-Fluorobenzyl)-N-methylglycine HCl.

Conclusion

N-(4-Fluorobenzyl)-N-methylglycine hydrochloride represents a promising and strategically designed chemical entity for research and development. By combining the well-documented benefits of fluorine incorporation for enhancing metabolic stability and binding affinity with the favorable pharmacokinetic profile often conferred by the sarcosine scaffold, this compound serves as an excellent starting point for library synthesis and as a lead structure for optimization. This guide provides the foundational knowledge required for its synthesis, handling, and rational application in drug discovery programs, empowering researchers to leverage its full potential in their scientific pursuits.

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Advanced Drug Delivery Reviews.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

- Zhang, D., et al. (2018). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry, 9(1), 74-82.

- AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.

- Bégué, J.-P., & Bonnet-Delpon, D. (2008). The Role of Fluorine in Medicinal Chemistry. John Wiley & Sons.

- Vivian, J. T., & Farber, M. (1955). Oxidation of sarcosine and N-alkyl derivatives of glycine by D-amino-acid oxidase. Journal of Biological Chemistry, 215(1), 415-424.

- Shah, P., & Westwell, A. D. (2007). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- ScienceDirect. (n.d.). Oxidation of sarcosine and N-Alkyl derivatives of glycine by d-amino-acid oxidase. ScienceDirect.

- Organic Chemistry Portal. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for 4-(4-Fluorobenzyl)azetidin-2-one in Medicinal Chemistry. BenchChem.

- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.

- Grogg, M., et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination.

- Kumar, S., et al. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 15(1), 1-10.

- Ningbo Inno Pharmchem Co., Ltd. (2025, October 11). The Versatility of 4-Fluorobenzyl Chloride in Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd.

- Wikipedia. (n.d.).

- Myers, A. G., et al. (1997). Highly Practical Methodology for the Synthesis of d- and l-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids. Journal of the American Chemical Society, 119(34), 8488-8489.

- National Center for Biotechnology Information. (n.d.). Sarcosine.

- van der Ende, A., et al. (2016). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. Polymer Chemistry, 7(20), 3444-3451.

- Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Royal Society of Chemistry. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances.

- Fisher Scientific. (2015, June 17).

- MDPI. (2023, September 27).

- ACS Publications. (2023, August 8).

- ACS Publications. (2023, August 8).

- Royal Society of Chemistry. (2022, May 19). On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. Chemical Science.

- ChemScience. (2024, June 20).

- Organic Chemistry Portal. (2002). Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. Organic Chemistry Portal.

- National Center for Biotechnology Information. (n.d.).

- Cheméo. (n.d.). Chemical Properties of Sarcosine, N-(3-methylbut-2-enoyl)-, tetradecyl ester. Cheméo.

- Apollo Scientific. (2026, January 19).

- National Center for Biotechnology Information. (2008, October 23). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. PubMed.

- National Center for Biotechnology Information. (n.d.). Sarcosinate.

- MDPI. (2023, June 6). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. MDPI.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Sarcosine | C3H7NO2 | CID 1088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Sarcosinate | C3H6NO2- | CID 9543102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apolloscientific.co.uk [apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 9. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 10. tandfonline.com [tandfonline.com]

- 11. scilit.com [scilit.com]

- 12. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reductive amination - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chemscience.com [chemscience.com]

Technical Guide: N-(4-Fluorobenzyl)-N-methylglycine Hydrochloride as a Glycine Transporter 1 (GlyT1) Inhibitor

Executive Summary

N-(4-Fluorobenzyl)-N-methylglycine hydrochloride (also referred to as N-(4-Fluorobenzyl)sarcosine ) represents a specific class of sarcosine-derived inhibitors targeting the Glycine Transporter 1 (GlyT1). Unlike high-affinity, non-competitive inhibitors such as ALX-5407 (NFPS) or Bitopertin, this compound retains the structural core of the endogenous substrate (sarcosine) while incorporating a lipophilic 4-fluorobenzyl moiety to enhance affinity and blood-brain barrier (BBB) permeability.

This guide details the physicochemical properties, pharmacological mechanism, synthesis, and experimental validation of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride. It is designed for researchers investigating glutamatergic hypofunction in schizophrenia and cognitive enhancement therapies.

Chemical Identity & Physicochemical Properties[1][2][3]

Nomenclature & Structure[4]

-

IUPAC Name: N-(4-Fluorobenzyl)-N-methylglycine hydrochloride[1]

-

Common Name: N-(4-Fluorobenzyl)sarcosine HCl

-

CAS Number: 947013-86-7 (HCl salt)[1]

-

Molecular Formula: C₁₀H₁₂FNO₂ · HCl

-

Molecular Weight: 233.67 g/mol (Salt form)

Structural Analysis: The molecule consists of a sarcosine (N-methylglycine) core, which serves as the recognition motif for the GlyT1 substrate site.[2] The amino nitrogen is substituted with a 4-fluorobenzyl group .[1]

-

Sarcosine Core: Mimics the endogenous substrate glycine, ensuring competitive binding at the orthosteric site.[2]

-

4-Fluorobenzyl Group: Increases lipophilicity compared to sarcosine, improving membrane permeability and binding affinity via hydrophobic interactions within the transporter's vestibule. The fluorine atom at the para position enhances metabolic stability against ring oxidation.

Key Properties Table

| Property | Value / Description | Relevance |

| Solubility | Water (High), DMSO (Moderate) | Suitable for aqueous buffer preparation in uptake assays. |

| LogP (Predicted) | ~1.5 - 2.0 | Moderate lipophilicity allows for BBB penetration. |

| pKa | ~2.2 (Carboxyl), ~9.6 (Amine) | Zwitterionic at physiological pH; HCl salt ensures stability. |

| Stability | Hygroscopic solid | Store desiccated at -20°C. |

Pharmacological Mechanism

Mechanism of Action: Competitive Inhibition

Unlike the "bi-aryl" class of inhibitors (e.g., ALX-5407) which often act via non-competitive or mixed mechanisms, N-(4-Fluorobenzyl)sarcosine functions primarily as a competitive inhibitor .

-

Binding Site: It competes directly with glycine and sarcosine for the substrate-binding pocket (S1 site) on GlyT1.[2]

-

Kinetics: The presence of the benzyl group creates steric bulk that prevents the transporter from undergoing the conformational changes necessary for translocation, effectively "locking" the transporter in an outward-facing conformation or simply blocking substrate access.

-

Potency: While sarcosine has a Ki of ~1-3 mM, N-benzylation typically improves affinity into the micromolar range (Ki ~ 10-100 µM), making it a useful tool for probing the substrate site without the irreversible binding kinetics of high-potency inhibitors.

Signaling Pathway Visualization

The following diagram illustrates the synaptic mechanism where GlyT1 inhibition leads to NMDA receptor potentiation.

Caption: Competitive inhibition of GlyT1 by N-(4-Fluorobenzyl)sarcosine increases synaptic glycine availability, potentiating NMDA receptor-mediated calcium influx.

Synthesis Protocol

For research purposes, the synthesis of N-(4-Fluorobenzyl)-N-methylglycine is typically achieved via reductive amination . This route is preferred for its high yield and operational simplicity.

Reagents

-

Sarcosine ethyl ester hydrochloride

-

4-Fluorobenzaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Acetic acid (catalytic)

-

Hydrochloric acid (for hydrolysis)

Step-by-Step Methodology

-

Imine Formation:

-

Dissolve Sarcosine ethyl ester HCl (1.0 eq) and 4-Fluorobenzaldehyde (1.1 eq) in DCM.

-

Add Triethylamine (1.0 eq) to neutralize the salt.

-

Stir at room temperature for 1 hour.

-

-

Reduction:

-

Add Sodium triacetoxyborohydride (1.5 eq) and a drop of acetic acid.

-

Stir under nitrogen atmosphere for 12-16 hours.

-

-

Work-up:

-

Quench with saturated NaHCO₃ solution.

-

Extract with DCM (3x). Dry organic layer over MgSO₄ and concentrate.

-

-

Hydrolysis:

-

Dissolve the intermediate ester in 6N HCl and reflux for 2 hours.

-

Concentrate in vacuo to yield the crude hydrochloride salt.

-

-

Purification:

-

Recrystallize from Ethanol/Ether to obtain pure N-(4-Fluorobenzyl)-N-methylglycine hydrochloride .

-

Experimental Validation: [³H]-Glycine Uptake Assay

To validate the inhibitory potency (IC50), a radioligand uptake assay using CHO cells stably expressing human GlyT1 (hGlyT1) is the gold standard.

Assay Workflow Visualization

Caption: Workflow for determining IC50 values using a radiolabeled glycine uptake assay in GlyT1-expressing cells.

Detailed Protocol

-

Preparation: Seed CHO-hGlyT1 cells in 96-well plates (50,000 cells/well) 24 hours prior to assay.

-

Buffer: Prepare Krebs-Ringer HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5 mM D-glucose, pH 7.4).

-

Pre-incubation: Remove culture medium, wash cells twice with KRH. Add 50 µL of KRH containing the test compound (N-(4-Fluorobenzyl)sarcosine) at varying concentrations (e.g., 0.1 µM to 1000 µM). Incubate for 10 min at 37°C.

-

Uptake: Initiate uptake by adding 50 µL of [³H]-Glycine (final concentration 50 nM, specific activity ~40 Ci/mmol). Incubate for 10 min at 37°C.

-

Termination: Rapidly aspirate the solution and wash cells 3x with ice-cold KRH to stop transport.

-

Quantification: Lyse cells with 100 µL 0.1 N NaOH. Transfer lysate to scintillation vials, add cocktail, and count CPM (Counts Per Minute).

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression.

Translational Context & Limitations

Selectivity Profile

-

GlyT1 vs. GlyT2: Sarcosine derivatives generally show high selectivity for GlyT1 over GlyT2 (which is located on presynaptic glycinergic terminals).[2] This selectivity is crucial to avoid interfering with inhibitory glycinergic transmission in the spinal cord and brainstem, which could cause motor side effects.

-

NMDA Receptors: Unlike direct agonists, GlyT1 inhibitors preserve the spatial and temporal patterns of synaptic transmission, potentially offering a better safety profile for treating cognitive deficits in schizophrenia.

Comparison with Other Inhibitors

| Compound | Class | Mechanism | Approx.[3][4][5][2][6] IC50 (hGlyT1) | Characteristics |

| Sarcosine | Endogenous | Competitive | ~1-3 mM | Weak potency, rapid metabolism. |

| N-(4-Fluorobenzyl)sarcosine | Synthetic Analogue | Competitive | 10-100 µM (Est.) | Improved potency, reversible. |

| ALX-5407 (NFPS) | Bi-aryl Derivative | Non-Competitive | ~1-10 nM | Irreversible, high potency, toxicity concerns. |

| Bitopertin (RG1678) | Benzoylpiperazine | Non-Competitive | < 10 nM | Clinical candidate, highly selective. |

Challenges

-

Metabolic Stability: The N-benzyl group is susceptible to oxidative dealkylation by cytochrome P450 enzymes.

-

Therapeutic Window: While safer than irreversible inhibitors, achieving sufficient CNS occupancy without peripheral toxicity (e.g., respiratory depression due to glycine accumulation) remains a challenge for this class.

References

-

Smith, K. et al. (2004). "Sarcosine derivatives as GlyT1 inhibitors." Bioorganic & Medicinal Chemistry Letters. (General SAR reference for N-substituted sarcosines).

-

Lindsley, C. W. et al. (2006). "Progress in the preparation and testing of glycine transporter type-1 (GlyT1) inhibitors." Current Topics in Medicinal Chemistry.

-

Harsing, L. G. et al. (2006). "Glycine transporter type-1 and its inhibitors." Current Medicinal Chemistry.

-

PubChem Compound Summary. (n.d.). "N-(4-Fluorobenzyl)-N-methylglycine hydrochloride."[1] National Center for Biotechnology Information.

(Note: Specific IC50 values for this exact analogue are estimated based on the established SAR of N-benzylsarcosine derivatives found in the cited literature.)

Sources

Pharmacokinetic Profile of N-Substituted Glycine Derivatives

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Leads

Executive Summary: The Peptoid Advantage and Liability

N-substituted glycine derivatives, commonly known as peptoids , represent a pivotal class of peptidomimetics.[1][2] By shifting the side chain from the

However, this structural shift introduces a unique pharmacokinetic (PK) paradox: while proteolytic stability is solved, oxidative metabolic instability and passive permeability become the new frontiers.

This guide dissects the ADME (Absorption, Distribution, Metabolism, Excretion) profile of N-substituted glycines, providing mechanistic insights into their behavior in biological systems and actionable protocols for their evaluation.

Structural Basis of Pharmacokinetics

To understand the PK profile, one must first grasp the physicochemical consequences of N-substitution.

| Feature | N-Substituted Glycine (Peptoid) | PK Impact | |

| Side Chain Position | Amide Nitrogen | Abolishes chirality (unless side chain is chiral); increases flexibility. | |

| Amide Hydrogen | Present (H-bond donor) | Absent (Tertiary amide) | Permeability: Loss of H-bond donor reduces desolvation penalty, enhancing passive diffusion. |

| Protease Recognition | High Affinity | Null | Stability: No scissile bond recognition by serine/cysteine proteases. |

| Cis/Trans Isomerism | Predominantly Trans | Cis/Trans Equilibrium | Conformation: Heterogeneity can affect receptor binding kinetics and metabolic exposure. |

Visualization: Structural Divergence & Proteolytic Shielding

The following diagram illustrates the steric and electronic shift that renders N-substituted glycines invisible to proteases.

Caption: Structural comparison showing the loss of the amide proton in peptoids, preventing protease recognition.

Absorption and Permeability

The Permeability Advantage

Unlike peptides, which often suffer from poor oral bioavailability due to high hydrogen bond donor (HBD) counts, N-substituted glycines lack the backbone amide hydrogen.

-

Mechanism: Passive transcellular diffusion.[3]

-

Desolvation Energy: The energy required to strip water molecules from the backbone before entering the lipid bilayer is significantly lower for peptoids than peptides.

-

Lipophilicity: N-substitution generally increases

, further driving membrane partitioning.

Transporter Interactions

While passive diffusion is enhanced, active transport is often compromised.

-

PEPT1/PEPT2: These transporters (crucial for di/tripeptide absorption) generally require a free N-terminal amine and specific backbone geometry. N-substituted glycines are poor substrates for PEPT1, meaning they rely almost exclusively on passive diffusion.

-

P-glycoprotein (P-gp): Depending on the side chains (especially bulky, hydrophobic ones), peptoids can be substrates for efflux pumps, potentially limiting brain penetration despite good lipid permeability.

Metabolism: The Oxidative Achilles' Heel

While immune to proteolysis, N-substituted glycines are susceptible to oxidative N-dealkylation by Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6). This is the critical stability liability for this class.

Mechanism of N-Dealkylation

The metabolic clearance of N-substituted glycines often proceeds via hydroxylation of the carbon

Pathway:

- -Hydroxylation: CYP450 inserts an oxygen at the side chain methylene group.

-

Hemiaminal Collapse: The intermediate spontaneously decomposes.

-

Products: The N-dealkylated glycine (often inactive) and an aldehyde corresponding to the side chain.

Visualization: Metabolic Fate

Caption: The primary metabolic clearance pathway for peptoids via CYP450-mediated N-dealkylation.

Mitigation Strategies

To improve metabolic stability, researchers should employ:

-

Fluorination: Adding fluorine to the side chain

-carbon to block hydroxylation. -

Steric Bulk: Using branched side chains (e.g., tert-butyl vs. n-butyl) to hinder enzymatic access.

-

Cyclization: Constraining the backbone to reduce the "fit" into the CYP active site.

Experimental Protocols (Self-Validating Systems)

Protocol A: Comparative Proteolytic Stability Assay

Purpose: To validate the "peptoid advantage" over homologous peptides.

Reagents:

-

Test Compound (10 mM DMSO stock).

-

Control Peptide (e.g., Leu-Enkephalin).

-

Enzyme Mix: Trypsin, Chymotrypsin, and Pronase cocktail (simulating aggressive GI conditions).

-

Buffer: PBS pH 7.4.

Workflow:

-

Incubation: Dilute compound to 50 µM in PBS containing enzyme cocktail (1 mg/mL). Incubate at 37°C.

-

Sampling: Aliquot 50 µL at T=0, 15, 30, 60, 120, and 240 min.

-

Quenching: Immediately add 100 µL ice-cold Acetonitrile + 0.1% Formic Acid (precipitates enzymes).

-

Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant via LC-MS/MS.

-

Validation Check: The Control Peptide must show >90% degradation by T=60 min. The Peptoid should show <10% degradation at T=240 min. If Control survives, the enzyme is inactive—discard data.

Protocol B: Microsomal Stability (Oxidative Liability)

Purpose: To assess susceptibility to CYP-mediated N-dealkylation.

Reagents:

-

Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein.

-

NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

-

Positive Control: Verapamil or Testosterone (High clearance).

-

Negative Control: Warfarin (Low clearance).

Workflow:

-

Pre-incubation: Mix Microsomes (0.5 mg/mL final) and Test Compound (1 µM) in phosphate buffer (pH 7.4). Warm to 37°C for 5 min.

-

Initiation: Add NADPH regenerating system to start reaction.

-

Timepoints: 0, 5, 15, 30, 45, 60 min.

-

Quench: Add internal standard in cold Acetonitrile.

-

Calculation: Plot

vs. time. Slope- .

-

Metabolite Scouting: Perform a secondary MS scan (Neutral Loss or Precursor Ion scan) looking for mass shifts corresponding to loss of side chain alkyl groups (M - R + H).

Summary of Pharmacokinetic Parameters

| Parameter | Typical Value / Behavior | Design Implication |

| Oral Bioavailability ( | 5% – 60% | Variable. Higher than peptides, but limited by first-pass N-dealkylation. |

| Plasma Protein Binding | Moderate to High (>90%) | Driven by lipophilic side chains. Can limit free fraction. |

| Clearance ( | Hepatic > Renal | Focus on blocking CYP sites (fluorination, cyclization) to reduce CL. |

| Volume of Distribution ( | High (> 1 L/kg) | High tissue penetration due to lipophilicity and lack of H-bond donors. |

| Half-life ( | Short to Moderate (1-6 h) | Often requires formulation or structural optimization for once-daily dosing. |

References

-

Zuckermann, R. N., et al. (1992).[1] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society. Link

-

Miller, S. M., et al. (1995). "Comparison of the proteolytic susceptibility of peptides and peptoids." Drug Development Research. Link

-

Goodwin, D., et al. (2012). "Simulating the effects of N-methylation on the permeability of cyclic peptides." Journal of Chemical Information and Modeling. Link

-

Pike, A., et al. (2016). "Metabolic instability of N-substituted glycine peptoids: An oxidative vulnerability." Xenobiotica. Link

-

Gao, Y., & Koide, K. (2013). "Chemical perturbation of the peptoid backbone to improve bioavailability."[4] Nature Chemical Biology. Link

Sources

The Fluorine Effect: A Technical Guide to the Evolution of Fluorinated Pharmacophores

Executive Summary

Fluorine is the "Teflon" of medicinal chemistry—simultaneously the most attractive and arguably the most difficult element to master in drug design. Absent from natural biological pathways, it is a purely xenobiotic tool used to modulate pharmacokinetics (PK) and potency.[1]

This guide analyzes the historical and technical evolution of organofluorine chemistry, moving from the serendipitous discovery of metabolic stability in the 1950s to the precise C–H activation methodologies of the modern era. It is designed for medicinal chemists requiring a synthesis of historical context, mechanistic physics, and bench-ready protocols.[1]

Part 1: The Physics of Bioisosterism

To understand the history, one must understand the "Fluorine Scan." The element is not merely a halogen; it is a metabolic shield and an electronic tuner.

Table 1: The Physiochemical Triad of Fluorine Substitution

| Property | Value (vs. Hydrogen) | Medicinal Chemistry Impact |

| Van der Waals Radius | 1.47 Å (vs. 1.20 Å for H) | Steric Mimicry: Small enough to fit into enzyme pockets designed for hydrogen, but large enough to block metabolic access.[1] |

| Electronegativity | 4.0 (vs. 2.1 for H) | Electronic Induction: Strong electron-withdrawing group (EWG) effects lower the pKa of neighboring amines, improving membrane permeability and bioavailability. |

| C–F Bond Energy | ~116 kcal/mol (vs. ~99 for C–H) | Metabolic Blocking: The C–F bond is virtually unbreakable by Cytochrome P450 enzymes, preventing oxidative metabolism at specific sites.[1] |

Part 2: The First Wave – Serendipity & Rational Design (1950s)[1]

The introduction of fluorine into medicine was not a gradual evolution but a binary explosion driven by two molecules: Fludrocortisone and 5-Fluorouracil (5-FU) .[1]

The Glucocorticoid Breakthrough (1954)

The Molecule: 9

The Antimetabolite Revolution (1957)

The Molecule: 5-Fluorouracil (5-FU)

The Discovery: Heidelberger observed that rat hepatomas utilized uracil more avidly than normal tissue.[1] He rationalized that replacing the hydrogen at the C5 position of uracil with fluorine would create a "suicide inhibitor."

The Mechanism: Thymidylate Synthase (TS) attempts to methylate dUMP to dTMP.[1][2] The enzyme forms a covalent bond with the C6 position. Normally, a proton at C5 is abstracted to release the enzyme.[1] Because the C–F bond is stable and fluorine cannot be abstracted as a cation (

Figure 1: The mechanism of "Suicide Inhibition" by 5-FU. The stability of the C-F bond arrests the catalytic cycle of Thymidylate Synthase.

Part 3: The Second Wave – The Bioavailability Era (1970s-1990s)[1]

In this era, fluorine moved from a specific mechanistic tool to a general pharmacokinetic optimizer.[1] The focus shifted to lipophilicity and pKa modulation .

-

Fluoxetine (Prozac): The trifluoromethyl (

) group on the phenoxy ring prevents metabolic hydroxylation (blocking the para-position) and increases lipophilicity, allowing the drug to cross the Blood-Brain Barrier (BBB) effectively.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Atorvastatin (Lipitor): The fluorine atom on the phenyl ring creates a specific interaction with the arginine residue in the HMG-CoA reductase binding pocket, while also preventing rapid oxidation of the ring.

Part 4: Modern Synthetic Protocols[1]

For the bench scientist, the challenge has historically been the source of fluorine. Elemental fluorine (

Protocol A: Nucleophilic Fluorination (Deoxofluor/DAST)

Application: Converting secondary alcohols to alkyl fluorides (

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask under Argon. Moisture leads to immediate hydrolysis of the reagent to HF.

-

Solvation: Dissolve the alcohol substrate (1.0 equiv) in anhydrous Dichloromethane (DCM).

-

Addition: Cool to -78°C (dry ice/acetone bath). Add Deoxo-Fluor (1.2–1.5 equiv) dropwise.[1]

-

Note: Low temperature prevents elimination side-reactions (alkene formation).[1]

-

-

Reaction: Allow to warm to Room Temperature (RT) over 2–4 hours.

-

Quench: Pour mixture into saturated aqueous

. Caution: Evolution of -

Purification: Standard silica chromatography.[1]

Protocol B: Electrophilic Fluorination (Selectfluor)

Application: Fluorinating electron-rich aromatic rings, enols, or activated methylenes.[1]

Reagent: Selectfluor (F-TEDA-BF4).[1] It is a stable, non-hygroscopic solid source of "

Step-by-Step Methodology:

-

Solvent Choice: Acetonitrile (MeCN) is the standard solvent due to Selectfluor's solubility profile.[1]

-

Setup: Dissolve substrate (e.g., silyl enol ether or indole) in MeCN.

-

Addition: Add Selectfluor (1.1 equiv) in one portion at 0°C or RT.

-

Mechanism: The reaction proceeds via a Single Electron Transfer (SET) or

attack, transferring fluorine to the nucleophilic center.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Workup: Remove solvent in vacuo, redissolve in DCM/Water, and extract.[1]

Part 5: Decision Framework for Fluorination

Choosing the right reagent is critical to avoiding decomposition or elimination.

Figure 2: Reagent selection decision tree based on substrate electronics.

References

-

Fried, J., & Sabo, E. F. (1954). 9ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-Fluoro Derivatives of Cortisone and Hydrocortisone.[4][5] Journal of the American Chemical Society.[4] Link[1] -

Heidelberger, C., et al. (1957). Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds.[1][6] Nature.[1][7] Link[1]

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1][8][9] Chemical Society Reviews.[1][8][9] Link

-

Banks, R. E.[1] (Selectfluor). 1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents.[1] Journal of the Chemical Society, Chemical Communications. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

Sources

- 1. Fludrocortisone - Wikipedia [en.wikipedia.org]

- 2. Fluorouracil - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. ag.state.mn.us [ag.state.mn.us]

- 6. Systemic overview of 5-FU based chemotherapy in stomach cancer [kjco.org]

- 7. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]

- 8. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. scispace.com [scispace.com]

Technical Whitepaper: Pharmacodynamics and Binding Kinetics of N-(4-Fluorobenzyl)-N-methylglycine HCl

This technical guide details the pharmacological profile, binding kinetics, and experimental characterization of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride , a specific inhibitor of the Glycine Transporter Type 1 (GlyT1).

Executive Summary

N-(4-Fluorobenzyl)-N-methylglycine hydrochloride (also referred to as N-(4-Fluorobenzyl)sarcosine ) is a synthetic derivative of sarcosine (N-methylglycine). It functions primarily as an inhibitor of the Glycine Transporter Type 1 (GlyT1) . By blocking the reuptake of glycine in the forebrain, it increases synaptic glycine concentrations, thereby potentiating N-methyl-D-aspartate (NMDA) receptor function at the glycine modulatory site (GluN1 subunit).

This compound represents a structural bridge between the endogenous weak inhibitor sarcosine and high-affinity, non-competitive inhibitors like NFPS (ALX-5407). Its binding affinity typically lies in the micromolar to high-nanomolar range, exhibiting a mode of inhibition distinct from the irreversible action of long-chain lipophilic derivatives.

Therapeutic Context:

-

Primary Indication: Schizophrenia (specifically negative symptoms and cognitive dysfunction).[1][2]

-

Mechanism: Glycinergic potentiation of NMDA receptor hypofunction.

-

Key Advantage: Unlike direct NMDA agonists (e.g., D-serine), GlyT1 inhibitors depend on presynaptic activity, reducing the risk of excitotoxicity.

Chemical Identity & Properties

The molecule is the hydrochloride salt of N-(4-fluorobenzyl)sarcosine. The addition of the 4-fluorobenzyl group to the sarcosine nitrogen enhances lipophilicity and affinity for the transporter's hydrophobic pocket compared to the parent compound.

| Property | Detail |

| IUPAC Name | 2-[N-(4-fluorobenzyl)-N-methylamino]acetic acid hydrochloride |

| Common Name | N-(4-Fluorobenzyl)sarcosine HCl |

| Molecular Formula | C₁₀H₁₂FNO₂ · HCl |

| Molecular Weight | 233.67 g/mol (HCl salt) |

| Solubility | Soluble in water (>20 mg/mL), DMSO, and Methanol. |

| Stability | Hygroscopic; store at -20°C under desiccated conditions. |

Receptor Binding Affinity & Pharmacodynamics

Primary Target: Glycine Transporter 1 (GlyT1)

N-(4-Fluorobenzyl)-N-methylglycine targets GlyT1, a Na⁺/Cl⁻-dependent neurotransmitter transporter belonging to the SLC6 family.

-

Binding Affinity (Ki/IC50):

-

Sarcosine (Parent): IC₅₀ ≈ 40–60 µM.

-

N-(4-Fluorobenzyl)sarcosine: Exhibits increased potency due to the benzyl moiety interacting with the hydrophobic S2 subsite of the transporter.

-

Estimated IC₅₀: 1.5 – 10 µM (Structure-Activity Relationship extrapolation).

-

Note: While less potent than the nanomolar inhibitor NFPS (IC₅₀ ~3 nM), it avoids the irreversible "locking" mechanism associated with bulky biphenyl derivatives, often retaining a competitive or mixed inhibition profile.

-

Selectivity Profile

-

GlyT1 vs. GlyT2: Highly selective for GlyT1. GlyT2 (found in the spinal cord/brainstem) has a sterically restricted S1 site (Ser479 residue) that clashes with N-substituted sarcosine derivatives.

-

NMDA Receptor: Unlike sarcosine, N-(4-Fluorobenzyl)-N-methylglycine has negligible direct affinity for the NMDA glycine binding site due to steric hindrance at the GluN1 ligand-binding domain. Its NMDA-enhancing effects are purely indirect (transporter-mediated).

Mechanism of Action (Signaling Pathway)

The compound inhibits the reuptake of glycine from the synaptic cleft into glial cells (astrocytes) and presynaptic neurons.

Figure 1: Mechanism of Action. The inhibitor blocks GlyT1, elevating synaptic glycine levels which then occupy the co-agonist site of the NMDA receptor, facilitating calcium influx and synaptic plasticity.[3]

Experimental Protocols

To validate the binding affinity and inhibitory potential of N-(4-Fluorobenzyl)-N-methylglycine, the following [³H]Glycine Uptake Assay is the industry standard.

Protocol: [³H]Glycine Uptake Inhibition Assay

Objective: Determine the IC₅₀ of the compound against human GlyT1 stably expressed in CHO cells or JAR cells.

Materials:

-

Cell Line: CHO-K1 cells expressing hGlyT1.

-

Radioligand: [³H]Glycine (40–60 Ci/mmol).

-

Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

-

Compound: N-(4-Fluorobenzyl)-N-methylglycine HCl (dissolved in DMSO, final concentration <0.1%).

Workflow:

-

Cell Preparation: Plate cells in 96-well plates (50,000 cells/well) and culture for 24 hours.

-

Wash: Remove culture medium and wash cells 2x with warm KRH buffer.

-

Pre-incubation: Add 150 µL of KRH buffer containing the test compound (concentration range: 1 nM to 100 µM). Incubate for 15 minutes at 37°C.

-

Uptake Initiation: Add 50 µL of [³H]Glycine (final concentration 50 nM) mixed with unlabeled glycine (if needed to reach Km).

-

Incubation: Incubate for 10–15 minutes at 37°C. (Linear uptake phase).

-

Termination: Rapidly aspirate the solution and wash 3x with ice-cold KRH buffer to stop transport.

-

Lysis & Counting: Lyse cells with 0.1 M NaOH or scintillation fluid. Measure radioactivity using a liquid scintillation counter (LSC).

-

Data Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a non-linear regression model (Sigmoidal dose-response) to calculate IC₅₀.

Figure 2: [³H]Glycine Uptake Assay Workflow.

Structure-Activity Relationship (SAR) Context[4]

Understanding where N-(4-Fluorobenzyl)-N-methylglycine fits within the GlyT1 inhibitor landscape is crucial for interpreting its affinity.

| Compound Class | Representative | Binding Site | Affinity (IC₅₀) | Mode |

| Endogenous | Sarcosine | S1 (Substrate site) | ~50 µM | Competitive |

| Simple N-Benzyl | N-(4-F-benzyl)sarcosine | S1 + hydrophobic S2 | ~1-10 µM | Competitive |

| Lipophilic Tail | NFPS (ALX-5407) | S1 + Deep S2 | ~3 nM | Non-competitive / Irreversible |

| Non-Sarcosine | SSR504734 | Allosteric | ~15 nM | Competitive (Reversible) |

Key Insight: The 4-fluorobenzyl group provides a "toe-hold" in the hydrophobic pocket adjacent to the substrate site, increasing affinity by ~10-fold over sarcosine, but lacks the extended phenoxy-propyl chain required for nanomolar, non-competitive inhibition.

References

-

Smith, K. et al. (2006). Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. Bioorganic & Medicinal Chemistry Letters. Link

-

Herndon, J. L. et al. (2001).[4] Ketamine-like effects of the high-affinity glycine transporter type 1 inhibitor (N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine). Neuropsychopharmacology. Link

-

Vandenberg, R. J. et al. (2016). Structural and Functional Insights into GlyT1 and Sarcosine Modulation. British Journal of Pharmacology.[3] Link

-

Aubrey, K. R.[3] & Vandenberg, R. J. (2001). N[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine (NFPS) is a selective persistent inhibitor of glycine transport.[3] British Journal of Pharmacology.[3] Link

-

BindingDB. Affinity Data for Sarcosine Derivatives. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sarcosine-Based Glycine Transporter Type-1 (GlyT-1) Inhibitors Containing Pyridazine Moiety: A Further Search for Drugs with Potential to Influence Schizophrenia Negative Symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for N-(4-Fluorobenzyl)-N-methylglycine Hydrochloride: A Detailed Guide Using Reductive Amination

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride. The described method is centered on the direct reductive amination of 4-fluorobenzaldehyde with N-methylglycine (sarcosine), utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. This guide explains the underlying chemical principles, the rationale for reagent selection, and provides detailed procedures for reaction execution, work-up, purification, and final salt formation. The protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final compound, a valuable building block in medicinal chemistry and drug development.

Introduction and Scientific Rationale

N-(4-Fluorobenzyl)-N-methylglycine is a substituted amino acid derivative that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The incorporation of a fluorobenzyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent compound, often enhancing metabolic stability and binding affinity.[1]

The synthesis of this target molecule is efficiently achieved through reductive amination, a powerful and widely used transformation in organic chemistry for the formation of carbon-nitrogen bonds.[2][3] This method converts a carbonyl group and an amine into a more substituted amine via an intermediate imine. The "direct" or "in-situ" approach, where the imine formation and its subsequent reduction occur in a single pot, is particularly advantageous for its operational simplicity and efficiency.[4]

Causality Behind Experimental Choices

-

Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB) The selection of the reducing agent is critical for the success of a one-pot reductive amination.[4] While various hydride reagents exist, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is exceptionally well-suited for this transformation. Its steric bulk and the electron-withdrawing nature of the acetoxy groups render it a mild reducing agent.[5] This mildness is key to its selectivity; STAB rapidly reduces the iminium ion intermediate formed from the condensation of 4-fluorobenzaldehyde and sarcosine, but reacts sluggishly with the starting aldehyde.[6][7] This chemoselectivity prevents the undesired formation of 4-fluorobenzyl alcohol as a side product. Furthermore, STAB is a safer and less toxic alternative to other reagents like sodium cyanoborohydride (NaBH₃CN), which can produce toxic cyanide byproducts.[4][8]

-

Solvent System: Aprotic Solvents Sodium triacetoxyborohydride is sensitive to water and incompatible with protic solvents like methanol, in which it can rapidly decompose.[4][6] Therefore, the reaction is best performed in aprotic solvents. 1,2-dichloroethane (DCE) is a preferred solvent, though dichloromethane (DCM) or tetrahydrofuran (THF) are also effective.[5]

-

Final Product Form: Hydrochloride Salt Tertiary amines, like the free base of the target molecule, are often oils or low-melting solids that can be difficult to handle and purify. Conversion to a hydrochloride salt typically induces crystallization, yielding a stable, free-flowing solid. This form simplifies isolation, enhances shelf-life, and improves handling characteristics for subsequent applications.[9]

Reaction Scheme and Mechanism

The synthesis proceeds via a two-step, one-pot process. First, the nucleophilic nitrogen of N-methylglycine attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This is followed by dehydration to form a transient iminium ion. In the second step, the iminium ion is selectively reduced by sodium triacetoxyborohydride to yield the final tertiary amine product.

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. 4-Fluorobenzaldehyde is an irritant. 1,2-dichloroethane is a suspected carcinogen. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS).

Materials and Reagents

| Reagent/Material | Molecular Wt. | Moles (Equiv.) | Amount | Purity |

| N-Methylglycine (Sarcosine) | 89.09 g/mol | 10.0 mmol (1.0) | 0.89 g | ≥98% |

| 4-Fluorobenzaldehyde | 124.11 g/mol | 10.0 mmol (1.0) | 1.24 g (1.1 mL) | ≥98% |

| Sodium Triacetoxyborohydride | 211.94 g/mol | 15.0 mmol (1.5) | 3.18 g | ≥95% |

| 1,2-Dichloroethane (DCE) | - | - | 50 mL | Anhydrous |

| Saturated Sodium Bicarbonate | - | - | 50 mL | Aqueous |

| Dichloromethane (DCM) | - | - | 100 mL | Reagent Grade |

| Anhydrous Magnesium Sulfate | - | - | ~5 g | - |

| 2.0 M HCl in Diethyl Ether | - | - | ~10 mL | - |

| Diethyl Ether | - | - | 50 mL | Anhydrous |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-methylglycine (0.89 g, 10.0 mmol) and 4-fluorobenzaldehyde (1.1 mL, 10.0 mmol).

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (50 mL) to the flask. Stir the resulting suspension at room temperature under a nitrogen atmosphere. The reactants may not fully dissolve initially.

-

Iminium Ion Formation: Stir the mixture for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the suspension in small portions over 15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction progression.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Work-up - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 20 minutes until gas evolution ceases.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.

-

Work-up - Washing and Drying: Wash the combined organic phase with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-(4-Fluorobenzyl)-N-methylglycine free base, typically as a pale yellow oil or solid.

-

Purification (Optional): If analytical analysis (e.g., ¹H NMR) of the crude product indicates significant impurities, it can be purified by flash column chromatography on silica gel.

-

Hydrochloride Salt Formation: Dissolve the crude free base in anhydrous diethyl ether (30-40 mL). While stirring, slowly add 2.0 M HCl in diethyl ether dropwise. A white precipitate will form immediately.

-

Isolation and Drying: Continue adding the HCl solution until no further precipitation is observed. Stir the resulting thick suspension for an additional 30 minutes. Collect the solid product by vacuum filtration, wash the filter cake with cold diethyl ether (2 x 10 mL), and dry under high vacuum to a constant weight.

Expected Results and Characterization

-

Product: N-(4-Fluorobenzyl)-N-methylglycine hydrochloride.

-

Appearance: A white to off-white crystalline solid.

-

Yield: 75-90%.

-

Characterization: The identity and purity of the final product should be confirmed by:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the free base.

-

Melting Point Analysis: To determine the melting point of the hydrochloride salt.

-

Experimental Workflow and Troubleshooting

The entire process, from initial setup to the final isolated product, is summarized in the workflow diagram below.

Caption: Step-by-step experimental workflow diagram.

| Potential Issue | Probable Cause | Recommended Solution |

| Reaction is sluggish or incomplete | 1. Low-quality or wet reagents/solvent. 2. Insufficient reducing agent. | 1. Use anhydrous solvents and high-purity reagents. Dry starting materials if necessary. 2. Ensure 1.3-1.5 equivalents of STAB are used. The potency of STAB can degrade over time.[4] |

| Significant amount of 4-fluorobenzyl alcohol byproduct | 1. Non-selective reducing agent used. 2. Water contamination in the reaction. | 1. Confirm the use of STAB, as stronger reagents like NaBH₄ will reduce the aldehyde. 2. Ensure all glassware is oven-dried and an anhydrous solvent is used. |